molecular formula C21H28N2O4S B14488439 N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide CAS No. 64511-70-2

N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide

Cat. No.: B14488439
CAS No.: 64511-70-2
M. Wt: 404.5 g/mol
InChI Key: IYPHYBPRBGPAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide is an organic compound that belongs to the class of diphenylethers. This compound features a benzene ring bound to a piperidine ring, making it a significant structure in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide involves several steps. One common method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through the dearomatization/hydrogenation process . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts and borane complexes . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the piperidine or benzene rings.

Mechanism of Action

The mechanism of action of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective dopamine D2 receptor antagonist, which means it binds to and inhibits the activity of these receptors . This interaction can lead to various physiological effects, including modulation of neurotransmitter release and regulation of metabolic pathways.

Comparison with Similar Compounds

N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)methanesulfonamide can be compared to other similar compounds, such as Melperone, Diphenidol, Dyclonine, Eperisone, and Cycrimine . These compounds share structural similarities, particularly the presence of the piperidine ring, but differ in their specific functional groups and pharmacological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

64511-70-2

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-[2-hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl]methanesulfonamide

InChI

InChI=1S/C21H28N2O4S/c1-28(25,26)22-19-7-9-21(10-8-19)27-16-20(24)15-23-13-11-18(12-14-23)17-5-3-2-4-6-17/h2-10,18,20,22,24H,11-16H2,1H3

InChI Key

IYPHYBPRBGPAPN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCC(CN2CCC(CC2)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.